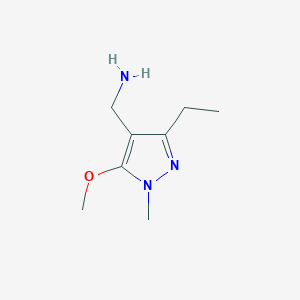

(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine

描述

(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, methoxy, and methyl groups, along with a methanamine group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Substitution Reactions: The ethyl, methoxy, and methyl groups are introduced through substitution reactions. For example, ethylation can be achieved using ethyl iodide in the presence of a base.

Introduction of the Methanamine Group: The methanamine group can be introduced via reductive amination, where the corresponding aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

Reduction: Reduction of the pyrazole ring or the methanamine group can yield various reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, to form different substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Imines, nitriles

Reduction: Reduced pyrazole derivatives

Substitution: Substituted pyrazoles with various functional groups

科学研究应用

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Agents : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making (3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine a candidate for developing new anti-inflammatory drugs.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms and efficacy as an anticancer agent.

Materials Science

The compound's unique electronic and optical properties are being investigated for applications in:

- Organic Electronics : The synthesis of novel materials incorporating this compound can lead to improved performance in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Nanotechnology : Its potential as a building block in nanomaterials can facilitate advancements in drug delivery systems and biosensors.

Biological Studies

In biochemical research, this compound serves as:

- Biochemical Probes : It is utilized to study enzyme-substrate interactions and metabolic pathways due to its ability to selectively bind to specific targets.

- Metabolic Pathway Investigation : It aids in elucidating complex metabolic networks, contributing to the understanding of various biological processes.

Industrial Applications

The compound is also relevant in industrial chemistry:

- Agrochemicals : It acts as an intermediate in the synthesis of pesticides and herbicides, enhancing the efficacy of agricultural products.

- Specialty Chemicals : Its unique structure allows for the development of specialty chemicals used in various applications, including coatings and adhesives.

Case Study 1: Anti-inflammatory Research

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential role as a therapeutic agent for inflammatory diseases.

Case Study 2: Organic Electronics

Research conducted by a group at a leading university explored the incorporation of this compound into polymer matrices for OLED applications. The findings indicated improved charge transport properties and enhanced device efficiency compared to traditional materials.

作用机制

The mechanism of action of (3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

相似化合物的比较

Similar Compounds

(3-ethyl-5-methoxy-1H-pyrazol-4-yl)methanamine: Lacks the methyl group at the 1-position.

(3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine: Lacks the methoxy group at the 5-position.

(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)ethanamine: Has an ethanamine group instead of a methanamine group.

Uniqueness

(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

The compound (3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine , with the CAS number 1432681-34-9 , is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological properties, and applications of this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C₈H₁₅N₃O

- Molecular Weight: 169.22 g/mol

- IUPAC Name: (3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methanamine

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring: Reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Substitution Reactions: Introducing ethyl, methoxy, and methyl groups via ethylation and other substitution methods.

- Methanamine Group Introduction: Achieved through reductive amination with corresponding aldehydes or ketones.

Anticancer Properties

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer activity across various cancer cell lines. For instance:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| (3-Ethyl-5-methoxy-1-methylpyrazol-4-yl)methanamine | MCF7 (breast cancer) | TBD |

| Other pyrazole derivatives | NCI-H460 (lung cancer) | 42.30 |

| Other pyrazole derivatives | A549 (lung cancer) | 26 |

These compounds have shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of pyrazole derivatives. The incorporation of specific functional groups can enhance their efficacy in reducing inflammation markers in various models. For example, compounds similar to (3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methanamine have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Case Studies and Research Findings

A study published in MDPI detailed the biological evaluation of various pyrazole derivatives, including those with similar structures to (3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methanamine. The findings suggested that modifications to the pyrazole core significantly influenced their biological activity against different cancer types .

Another investigation focused on the synthesis and evaluation of a series of pyrazole-based compounds for their antiproliferative activity against several cancer cell lines. The results indicated that specific substitutions on the pyrazole ring could enhance both potency and selectivity against cancer cells .

Applications in Drug Design

The unique structure of (3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methanamine positions it as a promising scaffold for drug design:

- Medicinal Chemistry: Investigated as a potential pharmacophore for developing new anti-inflammatory and anticancer drugs.

- Biochemical Assays: Utilized as a probe to study enzyme interactions and metabolic pathways.

- Material Science: Explored for applications in synthesizing novel materials with unique electronic properties .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions using precursors such as substituted hydrazines and β-keto esters. For example, describes a cyclocondensation approach with ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form pyrazole derivatives. Optimize reaction conditions (e.g., temperature, solvent) using continuous flow reactors to enhance yield and purity, as noted in . Post-synthesis purification via recrystallization or column chromatography is recommended. Validate purity using HPLC or GC-MS .

Q. How should researchers characterize the compound’s structural identity and purity?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions and methyl/methoxy group integration (e.g., as in for pyrazole-carboxylic acid derivatives).

- Infrared Spectroscopy (IR): Identify functional groups like amine (-NH) and methoxy (-OCH) stretches.

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or HRMS.

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for biological assays). Cross-reference with literature spectra of analogous pyrazole derivatives ( ) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol risks, employ NIOSH-approved respirators (e.g., P95 filters) as per .

- Ventilation: Work in a fume hood to prevent inhalation exposure.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination ().

- Storage: Store in airtight containers at -20°C, away from light and moisture. Regularly monitor stability via TGA/DSC () .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, highlights flow reactors for precise control.

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts for regioselective pyrazole formation.

- Kinetic Studies: Monitor reaction progress via in situ FTIR or Raman spectroscopy. Adjust stoichiometry based on intermediate trapping (e.g., Schiff base formation in ) .

Q. What mechanistic insights exist for its reactivity in substitution or oxidation reactions?

Methodological Answer:

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to map electron density and predict sites for nucleophilic/electrophilic attack. Compare with experimental data ().

- Isotopic Labeling: Use O or N isotopes to track reaction pathways (e.g., methoxy group displacement).

- Spectroscopic Trapping: Identify intermediates via LC-MS/MS or EPR for radical pathways () .

Q. How can contradictory spectral or bioactivity data be resolved?

Methodological Answer:

- Multi-Technique Validation: Cross-check NMR/IR data with X-ray crystallography (e.g., for pyrazole analogs).

- Dose-Response Studies: Replicate bioassays (e.g., antimicrobial MIC tests) under standardized conditions (pH, temperature) to address variability.

- Meta-Analysis: Compare results with structurally similar compounds (e.g., ’s anti-inflammatory pyrazolines) to identify structure-activity trends .

Q. What computational strategies predict its pharmacokinetic or toxicological profiles?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and toxicity endpoints.

- Molecular Docking: Simulate binding to targets (e.g., kinases, GPCRs) using AutoDock Vina. Validate with in vitro assays ( ).

- QSAR Modeling: Build regression models using descriptors like logP and polar surface area () .

Q. How can ecological impact be assessed given limited data?

Methodological Answer:

- Read-Across Analysis: Use data from structurally related amines (e.g., ) to estimate biodegradation (OECD 301F) or bioaccumulation (logK).

- Microcosm Studies: Test soil/water degradation under simulated environmental conditions.

- QSAR-ECOSAR: Predict ecotoxicity using EPA’s ECOSAR software .

Q. What methods validate its stability under varying pH and temperature?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C). Monitor degradation via HPLC ( ).

- Kinetic Modeling: Calculate half-life (t) using Arrhenius plots for shelf-life prediction.

- Solid-State Analysis: Use PXRD and DSC to assess polymorphic stability () .

Q. How can its potential pharmacological activity be systematically evaluated?

Methodological Answer:

- High-Throughput Screening (HTS): Test against target libraries (e.g., kinases, ion channels) using fluorescence polarization or FRET assays.

- In Vivo Models: Use murine models for inflammation (carrageenan-induced edema) or oncology (xenograft tumors), referencing ’s protocols.

- Metabolite Profiling: Identify active metabolites via hepatic microsome incubations and LC-HRMS .

属性

IUPAC Name |

(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-4-7-6(5-9)8(12-3)11(2)10-7/h4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQWQAQDDYPUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1CN)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。